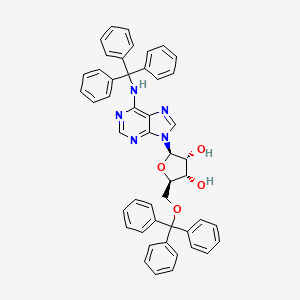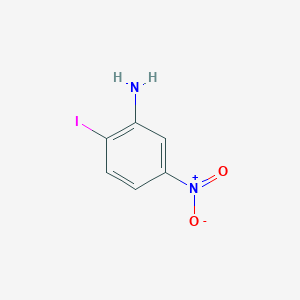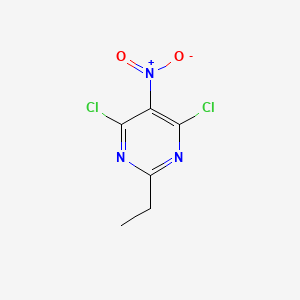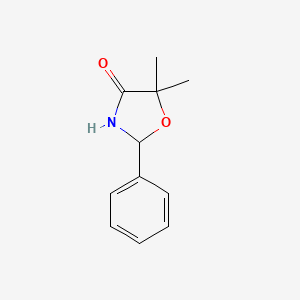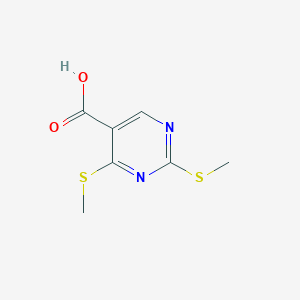
2-Aminoacetic acid hydroiodide
概要
説明
It appears as a white crystalline powder that is soluble in water and ethanol. This compound is utilized in various fields, including medical, environmental, and industrial research.
科学的研究の応用
2-Aminoacetic acid hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in neurotransmission and as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use in the treatment of certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations
Safety and Hazards
将来の方向性
While specific future directions for 2-Aminoacetic acid hydroiodide are not explicitly mentioned in the retrieved papers, one paper discusses the effects of 5-Ammonium Valeric Acid Iodide as an additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells . This suggests potential future directions in the field of solar cell technology.
作用機序
Target of Action
2-Aminoacetic acid hydroiodide, also known as glycine hydroiodide , is a compound that primarily targets the central nervous system . It functions as an inhibitory neurotransmitter and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .
Biochemical Pathways
Glycine, a similar compound, is known to be involved in various metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .
Pharmacokinetics
Therapeutic peptides, which are similar in size and structure, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . The distribution processes are mainly driven by a combination of diffusion and to a lesser degree convective extravasation dependent on the size of the peptide .
Result of Action
Given its similarity to glycine, it is likely that it has anti-inflammatory, cytoprotective, and immunomodulatory properties .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it is relatively stable at room temperature but can decompose when heated .
生化学分析
Biochemical Properties
2-Aminoacetic acid hydroiodide plays a significant role in biochemical reactions due to its involvement in various metabolic pathways. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for glycine decarboxylase, an enzyme that catalyzes the decarboxylation of glycine to produce carbon dioxide and ammonia. This interaction is crucial for the glycine cleavage system, which is involved in the catabolism of glycine . Additionally, this compound interacts with glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system .
Cellular Effects
This compound influences various cellular processes and functions. It acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors, leading to the opening of chloride channels and hyperpolarization of the neuron . This action helps in modulating neuronal excitability and preventing excessive neuronal firing. Furthermore, this compound plays a role in cellular metabolism by participating in the synthesis of important biomolecules such as creatine, heme, and purines . It also affects cell signaling pathways and gene expression by modulating the activity of glycine receptors and other associated proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. For example, it binds to glycine receptors on the surface of neurons, leading to the activation of these receptors and subsequent opening of chloride channels . This results in the influx of chloride ions into the neuron, causing hyperpolarization and inhibition of neuronal activity. Additionally, this compound can act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, enhancing the binding of glutamate and facilitating excitatory neurotransmission . These interactions highlight the compound’s role in modulating both inhibitory and excitatory neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective effects by modulating inhibitory neurotransmission and reducing neuronal excitability . At high doses, this compound can exhibit toxic effects, including neurotoxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of the compound in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glycine cleavage system and the synthesis of important biomolecules. It interacts with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, which are involved in the catabolism and interconversion of glycine and serine . Additionally, this compound plays a role in the synthesis of creatine, heme, and purines, which are essential for cellular energy metabolism and nucleotide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Glycine transporters, such as GlyT1 and GlyT2, facilitate the uptake of this compound into neurons and glial cells . Once inside the cells, the compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic processes . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. In the cytoplasm, it participates in various metabolic reactions, including the synthesis of creatine and purines . In the mitochondria, this compound is involved in the glycine cleavage system, which is essential for the catabolism of glycine and the production of energy . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-aminoacetic acid hydroiodide typically involves the reaction of glycine with hydroiodic acid. The reaction is straightforward and can be represented as:
NH2CH2COOH+HI→NH2CH2COOH⋅HI
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where glycine and hydroiodic acid are combined under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to crystallization processes to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 2-Aminoacetic acid hydroiodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or other nitrogen-containing compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The iodine ion can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium chloride or bromine can be used for halogen exchange reactions.
Major Products:
Oxidation: Formation of imines or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated glycine derivatives.
類似化合物との比較
Glycine: The parent compound of 2-aminoacetic acid hydroiodide, known for its role as a neurotransmitter and in protein synthesis.
Tetraglycine hydroperiodide: Another iodine-containing derivative of glycine used for water purification.
Uniqueness: this compound is unique due to its combination of glycine and iodine, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its ability to participate in various chemical reactions, makes it a versatile compound in research and industrial applications .
特性
IUPAC Name |
2-aminoacetic acid;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAWNPFMVUBHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225879 | |
| Record name | Glycine hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7490-96-2 | |
| Record name | Glycine hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


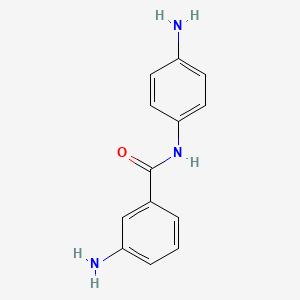

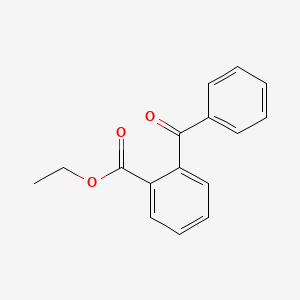


![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)
